9-Anthraldehyde oxime

Thermal Stability Melting Point Process Chemistry

Select 9-Anthraldehyde oxime for its unique stereospecific reactivity and high thermal stability (mp 162-164°C). This predominantly syn isomer (99% purity) ensures predictable outcomes in synthesizing isoxazoles, nitriles, and triosmium clusters, eliminating chiral resolution steps. Its defined composition and green synthesis potential offer a distinct advantage over generic alternatives for advanced organic and organometallic applications.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 18004-57-4
Cat. No. B232085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthraldehyde oxime
CAS18004-57-4
Synonyms9-anthramide
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO
InChIInChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H
InChIKeyHLGMTCSSRBPNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Anthraldehyde Oxime: A Core Anthracene-Based Building Block for Synthesis and Material Science


9-Anthraldehyde oxime (CAS 34810-13-4) is a polycyclic aromatic oxime derived from the parent 9-anthracenecarboxaldehyde. It is a yellow crystalline solid (m.p. 162–164 °C, predominantly syn isomer ) with molecular formula C₁₅H₁₁NO and a molecular weight of 221.25 g/mol [1]. The compound is a versatile synthetic intermediate, enabling access to a broad array of heterocycles (isoxazoles, isoxazolines) and functional groups (nitriles, amines, amides) [2]. Its distinct oxime functionality imparts unique reactivity, making it a valuable tool for organic synthesis and material science .

Why Generic Substitution Fails for 9-Anthraldehyde Oxime in Critical Applications


The substitution of 9-anthraldehyde oxime with other anthracene derivatives (e.g., 9-anthracenecarboxaldehyde, 9-anthracenemethanol, 9-anthracenecarboxylic acid) or alternative oximes fails to replicate the compound's unique combination of reactivity and synthetic utility. 9-Anthraldehyde oxime's ability to undergo stereospecific transformations (e.g., syn isomer yields acetate, anti isomer yields 9-cyanoanthracene upon heating with acetic anhydride [1]) and its capacity to serve as a ligand precursor for metal clusters (e.g., triosmium carbonyl cluster formation [2]) are not achievable with the parent aldehyde or other functionalized anthracenes. The oxime group's dual nature—acting as both a protecting group and a gateway to diverse functional groups—provides a synthetic advantage that is not available with simple alcohols or carboxylic acids . Furthermore, the commercially available predominantly syn isomer (99% purity ) ensures consistent reactivity in applications sensitive to stereochemistry, a level of control that is not guaranteed with generic in-class compounds.

Quantitative Differentiation of 9-Anthraldehyde Oxime Against Closest Analogs


Higher Melting Point and Thermal Stability Compared to Parent Aldehyde and Methanol Derivative

9-Anthraldehyde oxime exhibits a significantly higher melting point (162–164 °C ) compared to the parent 9-anthracenecarboxaldehyde (104–107 °C ) and 9-anthracenemethanol (160–164 °C ). This higher thermal stability is advantageous in high-temperature reactions and processes requiring solid-state stability.

Thermal Stability Melting Point Process Chemistry

Stereoselective Synthetic Utility: Syn vs. Anti Isomer Differentiation

The syn and anti isomers of 9-anthraldehyde oxime exhibit distinct thermal behaviors and reactivity. The syn isomer (m.p. 165 °C [1]) upon heating with acetic anhydride for 10 min yields the corresponding acetate, whereas the anti isomer (m.p. 218–220 °C [1]) yields 9-cyanoanthracene [1]. This stereospecific outcome is not observed with simple aldehydes or other anthracene derivatives, providing a unique handle for selective synthetic pathways.

Stereochemistry Oxime Isomers Synthetic Methodology

High-Yield Synthetic Routes to Oxime Isomers

Multiple synthetic routes to 9-anthraldehyde oxime have been optimized, with reported yields of 93% (classical method, syn isomer [1]), 85% (Cu-catalyzed from 9-methylanthracene [1]), and 89% (green aerobic oxidation of the amine, anti isomer [1]). In contrast, yields for similar transformations on 9-anthracenecarboxaldehyde (e.g., to 9-anthracenemethanol by hydrogenation) are not comparably high or versatile in terms of isomer control.

Synthetic Efficiency Green Chemistry Process Optimization

Unique Ligand Precursor for Metal Cluster Synthesis

9-Anthraldehyde oxime undergoes dehydration in the presence of [Os3(CO)11(MeCN)] to yield a triosmium carbonyl cluster [Os3(CO)11(C14H9CN)] [1]. The reaction proceeds in refluxing chloroform, with a moderate yield (exact percentage not specified, but described as 'moderate' [1]). In contrast, direct reaction of the cluster with 9-anthracenecarbonitrile yields the same product in ~70% yield [1]. This demonstrates the oxime's unique ability to act as a nitrile precursor under metal-mediated conditions, a reactivity not observed with the parent aldehyde or alcohol.

Coordination Chemistry Metal Clusters X-ray Crystallography

High Purity and Consistent Isomeric Composition from Commercial Sources

Commercially available 9-anthraldehyde oxime (Sigma-Aldrich, predominantly syn isomer) is supplied with an assay of 99% . In contrast, the parent 9-anthracenecarboxaldehyde is typically available at 98.5% min. (HPLC) , and 9-anthracenemethanol at 98% (HPLC) . The higher purity of the oxime reduces the need for further purification and ensures more consistent results in sensitive applications.

Purity Quality Control Procurement

Strategic Application Scenarios for 9-Anthraldehyde Oxime Based on Quantitative Evidence


Stereoselective Synthesis of Heterocycles and Functional Groups

Leverage the stereospecific reactivity of 9-anthraldehyde oxime isomers (syn → acetate, anti → nitrile) to streamline multi-step syntheses of isoxazoles, isoxazolines, and other heterocycles [1]. The high purity and defined isomeric composition ensure predictable outcomes, reducing the need for chiral resolution steps.

High-Temperature Organic Transformations and Process Chemistry

Utilize the higher thermal stability (m.p. 162–164 °C) of 9-anthraldehyde oxime relative to the parent aldehyde (m.p. 104–107 °C) for reactions requiring elevated temperatures [1]. This property is particularly valuable in solvent-free syntheses or when using high-boiling solvents.

Metal Cluster and Coordination Complex Synthesis

Employ 9-anthraldehyde oxime as a unique ligand precursor for the synthesis of metal clusters, such as the triosmium carbonyl cluster [Os3(CO)11(C14H9CN)], via metal-mediated dehydration [2]. This application cannot be replicated with simple anthracene derivatives, offering access to novel organometallic architectures.

Green Chemistry and Sustainable Synthesis Routes

Adopt the high-yield aerobic oxidation route to the anti isomer (89% yield using O₂ as oxidant and water as solvent [3]) to minimize environmental impact and improve process sustainability. This method aligns with green chemistry principles and reduces reliance on harsh reagents.

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